molecular formula C12H18NO4- B14078652 (2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 83548-48-5

(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B14078652
CAS No.: 83548-48-5
M. Wt: 240.28 g/mol
InChI Key: HCGOUYLOKIXWOV-VIFPVBQESA-M
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Description

1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

The synthesis of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be achieved through several synthetic routes. One common method involves the oxidation of a pyrrole ring to form pyrrole-2,5-dicarboxylic acid, followed by esterification with 1,1-dimethylethyl and 2-ethyl groups . The reaction conditions typically include the use of oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired ester.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrole derivatives .

Scientific Research Applications

1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-ethyl ester, (2S)- lies in its specific ester groups and the resulting chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

83548-48-5

Molecular Formula

C12H18NO4-

Molecular Weight

240.28 g/mol

IUPAC Name

(2S)-1-(3,3-dimethylbutoxycarbonyl)-2,5-dihydropyrrole-2-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)6-8-17-11(16)13-7-4-5-9(13)10(14)15/h4-5,9H,6-8H2,1-3H3,(H,14,15)/p-1/t9-/m0/s1

InChI Key

HCGOUYLOKIXWOV-VIFPVBQESA-M

Isomeric SMILES

CC(C)(C)CCOC(=O)N1CC=C[C@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)CCOC(=O)N1CC=CC1C(=O)[O-]

Origin of Product

United States

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